molecular formula C13H18F2N2O B5404748 N'-(2,4-difluorophenyl)-N,N-dipropylurea

N'-(2,4-difluorophenyl)-N,N-dipropylurea

Cat. No.: B5404748
M. Wt: 256.29 g/mol
InChI Key: BQGXDFUGJBNDEG-UHFFFAOYSA-N
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Description

N’-(2,4-difluorophenyl)-N,N-dipropylurea is a chemical compound characterized by the presence of two fluorine atoms on the phenyl ring and dipropyl groups attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-difluorophenyl)-N,N-dipropylurea typically involves the reaction of 2,4-difluoroaniline with dipropyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 2,4-difluoroaniline and dipropyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran (THF).

    Catalyst: A base catalyst, such as triethylamine, is often used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to maximize yield and minimize costs. This involves the use of large reactors, continuous flow systems, and automated control of reaction parameters. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-difluorophenyl)-N,N-dipropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized aromatic compounds.

Scientific Research Applications

N’-(2,4-difluorophenyl)-N,N-dipropylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2,4-difluorophenyl)-N,N-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide
  • 2,4-difluorophenyl isocyanate

Uniqueness

N’-(2,4-difluorophenyl)-N,N-dipropylurea is unique due to the presence of both dipropyl groups and fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1,1-dipropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O/c1-3-7-17(8-4-2)13(18)16-12-6-5-10(14)9-11(12)15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGXDFUGJBNDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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